N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide
Description
N-{[1-(2-Fluorobenzoyl)piperidin-4-yl]methyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide is a synthetic small molecule characterized by an ethanediamide (oxalamide) backbone. Its structure features two distinct substituents:
Properties
IUPAC Name |
N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-N'-(2-methoxy-5-methylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O4/c1-15-7-8-20(31-2)19(13-15)26-22(29)21(28)25-14-16-9-11-27(12-10-16)23(30)17-5-3-4-6-18(17)24/h3-8,13,16H,9-12,14H2,1-2H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBOYLJSBKHWPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is first synthesized and functionalized with a 2-fluorobenzoyl group. This step often involves the use of a base such as sodium hydride (NaH) and a fluorobenzoyl chloride in an aprotic solvent like dimethylformamide (DMF).
Oxalamide Formation: The intermediate is then reacted with oxalyl chloride to form the oxalamide linkage. This reaction is usually carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid byproduct.
Final Coupling: The final step involves coupling the oxalamide intermediate with 2-methoxy-5-methylphenylamine. This step is typically performed under mild conditions using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The carbonyl groups in the oxalamide linkage can be reduced to form amines.
Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst such as palladium on carbon (Pd/C).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine moiety.
Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Biological Studies: It can be used as a probe to study various biological pathways and interactions, especially those involving fluorinated compounds.
Mechanism of Action
The mechanism of action of N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The fluorobenzoyl group may enhance binding affinity through halogen bonding, while the piperidine ring can interact with hydrophobic pockets in the target protein. The oxalamide linkage provides structural rigidity, which may be crucial for its biological activity.
Comparison with Similar Compounds
(S)-N-((1-((5-Hydroxy-5,6,7,8-Tetrahydronaphthalen-2-yl)methyl)piperidin-4-yl)methyl)-N-phenylpropionamide (Compound 21, )
- Key differences: Backbone: Propionamide linker vs. ethanediamide in the target compound. Substituents: Tetrahydronaphthalenyl group replaces the 2-fluorobenzoyl, and a phenyl group substitutes the 2-methoxy-5-methylphenyl.
- Implications : The ethanediamide bridge in the target compound may offer enhanced hydrogen-bonding capacity, improving target affinity.
Ulixacaltamide ()
- Structure: N-({1-[2-(tert-Butylamino)-2-oxoethyl]piperidin-4-yl}methyl)-3-chloro-5-fluorobenzamide.
- Key differences: Linker: Single amide vs. ethanediamide. Substituents: Chlorine and fluorine on the benzamide vs. fluorine on the benzoyl and methoxy/methyl groups in the target. Pharmacokinetics: The tert-butylamino group in ulixacaltamide may increase lipophilicity, whereas the target’s methoxy group could improve aqueous solubility .
Aromatic Amide Derivatives ()
Diflufenican
- Structure: N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide.
- Key differences: Core: Pyridinecarboxamide vs. ethanediamide. Substituents: Trifluoromethylphenoxy group introduces strong electron-withdrawing effects, unlike the target’s methoxy-methylphenyl. Application: Diflufenican is a herbicide, highlighting how subtle structural changes redirect biological activity .
Structural and Functional Data Table
Research Findings and Implications
- Ethanediamide Advantage : The dual amide groups in the target compound may improve binding affinity through additional hydrogen-bonding interactions compared to single-amide analogs like ulixacaltamide .
- Fluorine’s Role : The 2-fluorobenzoyl group likely enhances metabolic stability, a feature shared with diflufenican’s fluorinated aryl groups .
Biological Activity
N-{[1-(2-fluorobenzoyl)piperidin-4-yl]methyl}-N'-(2-methoxy-5-methylphenyl)ethanediamide is a complex organic compound that has attracted attention in various fields of medicinal chemistry and pharmacology. This compound is notable for its potential biological activities, particularly in the realm of anti-inflammatory and analgesic effects. The presence of fluorine atoms in its structure may enhance its binding affinity to biological targets, thereby influencing its pharmacological profile.
Chemical Structure and Properties
The molecular formula of this compound can be represented as follows:
| Property | Details |
|---|---|
| Molecular Formula | C22H26F2N2O3 |
| Molecular Weight | 408.45 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1235107-35-3 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in inflammatory pathways. The fluorine substituent is believed to enhance the lipophilicity and bioavailability of the compound, facilitating better penetration into biological membranes and increasing receptor binding affinity.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of related compounds, suggesting that this compound may exhibit similar effects. For instance, compounds with structural similarities have shown significant inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Analgesic Properties
The analgesic potential of this compound has been explored through various in vitro and in vivo models. It is hypothesized that the mechanism involves modulation of pain pathways via inhibition of specific receptors associated with pain signaling.
Research Findings
A series of studies have been conducted to evaluate the biological activity of this compound:
- In Vitro Studies : Initial screenings using cell cultures demonstrated a dose-dependent reduction in inflammatory markers when treated with this compound.
- In Vivo Studies : Animal models have shown promising results, with significant reductions in edema and pain responses compared to control groups.
- Structure-Activity Relationship (SAR) : The presence of specific functional groups, such as the methoxy and methyl substituents, appears to play a crucial role in enhancing the biological activity, as indicated by comparative studies with related compounds.
Case Studies
Several case studies have investigated the therapeutic potential of similar compounds:
- Case Study 1 : A study published in the Asian Journal of Chemistry evaluated a series of aminomethyl derivatives for their anti-inflammatory activity, finding that modifications to the piperidine ring significantly affected efficacy .
- Case Study 2 : Another investigation focused on the mechanistic pathways involved in inflammation modulation, revealing that fluorinated compounds often exhibit enhanced anti-inflammatory properties due to increased receptor binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
